molecular formula C11H25BrOSi B2872098 (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane CAS No. 116585-11-6

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

Cat. No. B2872098
CAS RN: 116585-11-6
M. Wt: 281.309
InChI Key: IWLCZULXBMSDMP-UHFFFAOYSA-N
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Description

“(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane” is a chemical compound with the molecular formula C11H25BrOSi . It has a molecular weight of 281.31 .


Molecular Structure Analysis

The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

Enhanced Brightness and Tunable Emission Nanoparticles

Research demonstrates the use of complex silane compounds in the synthesis of enhanced brightness emission-tuned nanoparticles. These nanoparticles are created using polyfluorene building blocks initiated by specific palladium complexes and can be end-capped with red-emitting dyes for adjustable emission properties. The creation of heterodisubstituted polyfluorenes results in nanoparticles with bright fluorescence, which can be further tuned for specific applications. This approach offers a method for producing nanoparticles with high fluorescence quantum yields and the potential for emission tuning through energy transfer processes (Fischer, Baier, & Mecking, 2013).

Catalysts for Oxidation Reactions

Another application involves the use of silane-based compounds in catalytic processes. A study highlights the development of a copper-containing polyoxometalate-based metal-organic framework that utilizes tert-butyl hydroperoxide (TBHP) as an oxidant for the efficient oxidation of dimethylphenylsilane into silanols. This catalyst demonstrates high yield and production rate, showcasing the potential of silane compounds in facilitating oxidation reactions through cooperative catalysis (Ma et al., 2022).

Antibacterial Coatings

Silane compounds also find applications in the development of antibacterial coatings. A specific example includes the synthesis of a polysiloxane with quaternized N-halamine moieties for creating antibacterial coatings on polypropylene via a supercritical impregnation technique. This approach leverages the reactivity of silane alcoholysis and subsequent modifications to produce coatings with enhanced biocidal ability, demonstrating the versatility of silane compounds in creating surface treatments with significant antibacterial properties (Chen et al., 2017).

Synthesis and Functionalization of Polymers

Silane compounds are pivotal in the synthesis and functionalization of polymers, as evidenced by research on the synthesis of novel silane coupling agents. These agents can act as both coupling agents and initiators, indicating the dual functionality of silane compounds in polymer chemistry. The modification of nano-TiO2 and initiation of polymerization using these silane compounds demonstrate their significant role in enhancing the properties of polymers and nanocomposites (Ma et al., 2016).

properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCZULXBMSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

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